1-Isopropyl-3-chloropyrrolidine
Description
1-Isopropyl-3-chloropyrrolidine is a pyrrolidine derivative substituted with an isopropyl group at position 1 and a chlorine atom at position 3. Pyrrolidine, a five-membered saturated amine ring, serves as a versatile scaffold in medicinal chemistry and organic synthesis. The isopropyl group introduces steric bulk, while the chlorine atom provides electronic modulation, influencing reactivity and physicochemical properties.
Molecular Formula: C₇H₁₄ClN
Molecular Weight: ~163.65 g/mol (calculated)
Key Features:
- Steric hindrance from the isopropyl group.
- Electron-withdrawing chlorine atom at position 3.
- Potential applications as an intermediate in pharmaceuticals or agrochemicals.
Properties
Molecular Formula |
C7H14ClN |
|---|---|
Molecular Weight |
147.64 g/mol |
IUPAC Name |
3-chloro-1-propan-2-ylpyrrolidine |
InChI |
InChI=1S/C7H14ClN/c1-6(2)9-4-3-7(8)5-9/h6-7H,3-5H2,1-2H3 |
InChI Key |
LNXOIVZJWDNICI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CCC(C1)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural differences and similarities with analogous pyrrolidine derivatives:
Physicochemical Properties
- Electronic Effects : The chlorine atom at position 3 is electron-withdrawing, reducing the basicity of the pyrrolidine nitrogen compared to the amine group in 1-cyclopropylpyrrolidin-3-amine .
- Reactivity : The carbonyl chloride in 1-isopropyl-5-oxopyrrolidine-3-carbonyl chloride () is highly reactive toward nucleophiles, unlike the target compound’s chloro substituent, which may participate in elimination or substitution under specific conditions .
Research Findings and Data Gaps
While direct studies on this compound are absent in the evidence, inferences from analogs highlight:
- Conformational Effects : Substituent position (e.g., 3-Cl vs. 5-O in ) influences ring puckering and reactivity, critical in designing enzyme inhibitors .
- Synthetic Routes : Chlorination at position 3 may involve radical or electrophilic pathways, contrasting with the SN2 mechanisms used for chloropropyl derivatives () .
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